2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid is a synthetic organic compound with the molecular formula C12H21NO4. It is characterized by the presence of a cyclobutyl ring, a tert-butoxycarbonyl (Boc) protecting group, and an acetic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid typically involves the following steps:
Formation of the cyclobutyl ring: The cyclobutyl ring can be synthesized through various methods, including cyclization reactions of suitable precursors.
Introduction of the tert-butoxycarbonyl group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Attachment of the acetic acid moiety: The acetic acid moiety is introduced through esterification or amidation reactions, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and scalable production. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted acetic acid derivatives.
Scientific Research Applications
2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid involves the cleavage of the Boc protecting group under acidic conditions, leading to the formation of a free amine. This free amine can then participate in various biochemical reactions, including enzyme catalysis and protein binding .
Comparison with Similar Compounds
Similar Compounds
2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclohexyl)acetic acid: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.
2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclopropyl)acetic acid: Contains a cyclopropyl ring, leading to different reactivity and steric properties.
Uniqueness
2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclohexyl and cyclopropyl analogs. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
2-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-12(5-4-6-12)7-9(14)15/h4-8H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFPSMGBISOSHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.